Succinic acid-d6

Overview

Description

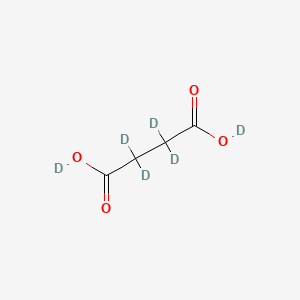

It is a dicarboxylic acid with the molecular formula DO2C(CD2)2CO2D and a molecular weight of 124.13 g/mol . The compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This isotopic labeling makes succinic acid-d6 particularly useful in various scientific research applications, especially in nuclear magnetic resonance (NMR) spectroscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions

Succinic acid-d6 can be synthesized through several methods. One common approach involves the catalytic hydrogenation of maleic acid or maleic anhydride using deuterium gas. This process typically employs catalysts such as nickel or palladium under high-pressure conditions . Another method involves the electroreduction of maleic acid in the presence of deuterium oxide (D2O), which results in the formation of this compound .

Industrial Production Methods

Industrial production of this compound often involves microbial fermentation processes. Specific strains of bacteria, such as Actinobacillus succinogenes and Mannheimia succiniciproducens, are engineered to produce succinic acid from renewable feedstocks in the presence of deuterium oxide . This biotechnological approach is considered more sustainable and environmentally friendly compared to traditional chemical synthesis methods.

Chemical Reactions Analysis

Types of Reactions

Succinic acid-d6 undergoes various chemical reactions, including:

Esterification: Reacts with alcohols to form esters.

Dehydration: Forms cyclic anhydrides (succinic anhydride).

Oxidation: Can be oxidized to form various oxidation products.

Reduction: Can be reduced to form butanediol.

Common Reagents and Conditions

Esterification: Typically involves alcohols and acid catalysts such as sulfuric acid.

Dehydration: Requires heating in the presence of dehydrating agents like acetic anhydride.

Oxidation: Uses oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Employs reducing agents like lithium aluminum hydride.

Substitution: Involves bases such as sodium hydroxide.

Major Products

Esterification: Succinic acid esters.

Dehydration: Succinic anhydride.

Oxidation: Various carboxylic acids and ketones.

Reduction: Butanediol.

Substitution: Succinates.

Scientific Research Applications

Succinic acid-d6 is widely used in scientific research due to its isotopic labeling. Some of its applications include:

NMR Spectroscopy: Used as an internal standard or solvent in NMR spectroscopy to study molecular structures and dynamics.

Metabolic Studies: Employed in metabolic flux analysis to trace metabolic pathways and understand cellular metabolism.

Pharmaceutical Research: Used in drug development to study drug metabolism and pharmacokinetics.

Biological Research: Helps in studying enzyme mechanisms and protein-ligand interactions.

Industrial Applications: Used in the production of biodegradable polymers and as a precursor for various industrial chemicals

Mechanism of Action

Succinic acid-d6 exerts its effects primarily through its role in the tricarboxylic acid (TCA) cycle. As an intermediate in the TCA cycle, this compound is involved in the production of fumaric acid and FADH2. It serves as an electron donor in the electron transport chain, contributing to ATP production . Additionally, this compound can act as a signaling molecule, modulating gene expression and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Succinic acid-2,2,3,3-d4: Another deuterated form of succinic acid with four deuterium atoms.

Succinic acid-13C4: A carbon-13 labeled form of succinic acid.

Succinic anhydride-2,2,3,3-d4: A deuterated form of succinic anhydride

Uniqueness

Succinic acid-d6 is unique due to its complete deuteration, which provides distinct advantages in NMR spectroscopy by reducing background signals and improving spectral resolution. This makes it particularly valuable in detailed structural and dynamic studies of molecules .

Properties

IUPAC Name |

dideuterio 2,2,3,3-tetradeuteriobutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4/c5-3(6)1-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)/i1D2,2D2/hD2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDYFGRWQOYBRFD-DTDGFSOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O[2H])C([2H])([2H])C(=O)O[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583921 | |

| Record name | (~2~H_4_)Butane(~2~H_2_)dioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21668-90-6 | |

| Record name | (~2~H_4_)Butane(~2~H_2_)dioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21668-90-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What structural information about the radical formed upon gamma-irradiation of succinic acid was obtained from studying the deuterated form (succinic acid-d6)?

A1: The study used this compound, where the six hydrogen atoms are replaced with deuterium (heavy hydrogen), to investigate the radical formed upon gamma-irradiation of succinic acid. Due to the different magnetic properties of deuterium compared to hydrogen, the ESR signal from the radical is simplified, allowing for the detection and analysis of the 13C hyperfine splittings []. These hyperfine splittings provided information about the interaction of the unpaired electron with the carbon-13 nuclei in the radical. The data confirmed the structure of the radical as HOOCCH2CH2C=O, indicating the loss of a hydrogen atom from the carboxyl group (-COOH) [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1316227.png)